

Unveiling the Toxicological Profile of Desmethyl Carbodenafil: A Proposed Investigative Framework

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Desmethyl Carbodenafil*

Cat. No.: *B1530887*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: **Desmethyl Carbodenafil** is an unapproved drug substance. The information contained within this document is intended for research and informational purposes only and does not constitute an endorsement or recommendation for its use.

Introduction: The Uncharted Territory of a Sildenafil Analogue

Desmethyl Carbodenafil, a structural analogue of the well-known phosphodiesterase type 5 (PDE5) inhibitor sildenafil, has emerged as a compound of significant public health concern. It has been identified as an undeclared adulterant in a variety of consumer products, particularly those marketed as "natural" or "herbal" sexual enhancement supplements.^[1] Unlike its approved counterparts, **Desmethyl Carbodenafil** has not undergone rigorous safety and efficacy evaluation by regulatory agencies. This lack of comprehensive toxicological data presents a serious risk to consumers, underscored by a documented case of fatal acute toxicity.^{[2][3][4]}

This technical guide provides a proposed framework for elucidating the toxicological profile of **Desmethyl Carbodenafil**. As a Senior Application Scientist, the following sections are

structured to not only outline a necessary battery of toxicological assays but to also provide the scientific rationale behind the proposed experimental designs. This document will serve as a comprehensive resource for researchers initiating a toxicological assessment of this and other novel, unapproved synthetic compounds.

Physicochemical Characterization and Analytical Methodology

A prerequisite to any toxicological evaluation is the thorough characterization of the test article.

1.1. Identity and Purity Assessment

The molecular formula of **Desmethyl Carbodenafil** is $C_{23}H_{30}N_6O_3$, with a molecular weight of approximately 438.5 g/mol. [1] High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is essential for confirming the identity and determining the purity of the test substance.[1]

Table 1: Physicochemical and Analytical Parameters

Parameter	Method	Expected Outcome
Chemical Identity	1H NMR, ^{13}C NMR, LC-HRMS	Confirmation of the chemical structure of Desmethyl Carbodenafil.
Purity	HPLC-UV, LC-MS	Determination of the percentage purity of the test article (ideally >98%).
Solubility	Shake-flask method in various solvents (e.g., water, ethanol, DMSO)	Quantitative solubility data to inform vehicle selection for in-vitro and in-vivo studies.
LogP	Calculated or experimentally determined	Indication of lipophilicity and potential for membrane permeability.

1.2. Analytical Method for Biological Matrices

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of **Desmethyl Carbodenafil** and its potential metabolites in biological matrices such as plasma, urine, and tissue homogenates.^{[2][3]} This is crucial for toxicokinetic analysis.

Proposed In-Vitro Toxicological Assessment

In-vitro assays provide the initial screen for potential toxicity, offering mechanistic insights and guiding dose selection for subsequent in-vivo studies.

2.1. Cytotoxicity

Rationale: To determine the concentration at which **Desmethyl Carbodenafil** induces cell death and to establish a dose range for further in-vitro assays.

Experimental Protocol: Neutral Red Uptake Assay

- **Cell Culture:** Utilize a relevant human cell line, such as HepG2 (liver) or Caco-2 (intestinal), and culture to 80-90% confluence.
- **Compound Exposure:** Prepare serial dilutions of **Desmethyl Carbodenafil** in the appropriate vehicle (e.g., DMSO, not exceeding 0.5% final concentration). Expose cells to a range of concentrations for 24 and 48 hours.
- **Neutral Red Staining:** Following exposure, incubate cells with a medium containing neutral red dye, which is incorporated into the lysosomes of viable cells.
- **Extraction and Quantification:** Extract the dye from the cells and measure the absorbance at 540 nm.
- **Data Analysis:** Calculate the concentration that causes a 50% reduction in cell viability (IC₅₀).

2.2. Genotoxicity

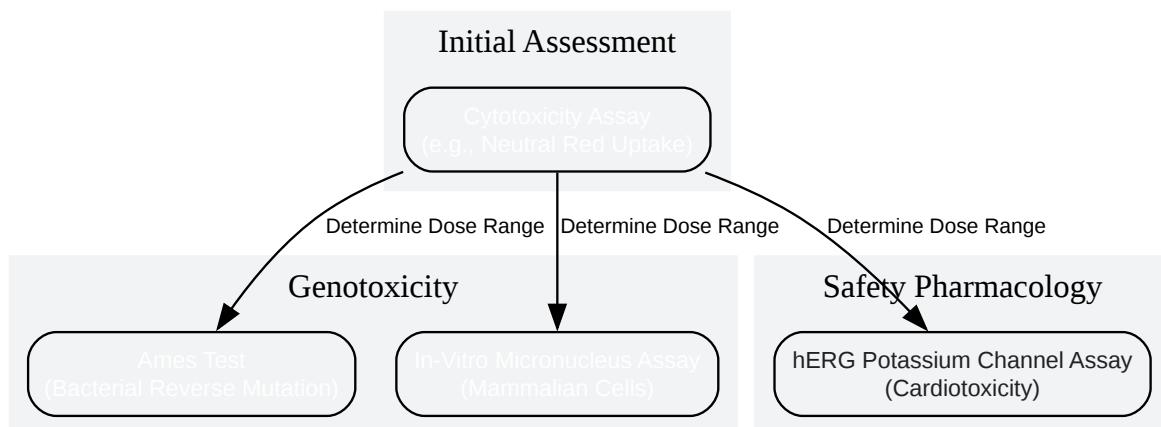
Rationale: To assess the potential of **Desmethyl Carbodenafil** to induce genetic mutations, which can be a predictor of carcinogenicity.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

- Bacterial Strains: Employ multiple strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA102) and *Escherichia coli* (e.g., WP2 uvrA) that are sensitive to different types of mutagens.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Metabolic Activation: Conduct the assay with and without the addition of a rat liver S9 fraction to mimic mammalian metabolism.[\[5\]](#)
- Exposure: Expose the bacterial strains to a range of concentrations of **Desmethyl Carbodenafil** using the plate incorporation or pre-incubation method.[\[8\]](#)
- Scoring: After a 48-72 hour incubation period, count the number of revertant colonies.
- Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[\[6\]](#)

Experimental Protocol: In-Vitro Micronucleus Assay

- Cell Line: Use a mammalian cell line such as CHO-K1 or human peripheral blood lymphocytes.
- Treatment: Expose the cells to at least three concentrations of **Desmethyl Carbodenafil**, with and without S9 metabolic activation.[\[9\]](#) A positive and negative control must be included.
- Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.[\[9\]](#)[\[10\]](#)
- Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
- Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[\[9\]](#) An increase in the frequency of micronucleated cells indicates clastogenic or aneuploidogenic potential.


2.3. Cardiovascular Safety Pharmacology

Rationale: Given the vasodilatory effects of PDE5 inhibitors and the documented fatality likely involving cardiovascular collapse, assessing the potential for cardiac ion channel inhibition is critical.[2][3]

Experimental Protocol: hERG Potassium Channel Assay

- Cell Line: Use a stable mammalian cell line expressing the human ether-à-go-go-related gene (hERG), such as HEK293-hERG.[11][12]
- Electrophysiology: Employ automated patch-clamp electrophysiology to measure the hERG potassium current.[11][12]
- Compound Application: Apply a range of concentrations of **Desmethyl Carbodenafil** to the cells and record the hERG current.
- Data Analysis: Determine the IC50 value for hERG channel inhibition. A low IC50 value raises concerns about the potential for QT interval prolongation and arrhythmias.[11]

Diagram: In-Vitro Toxicology Workflow

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the in-vitro toxicological assessment of **Desmethyl Carbodenafil**.

Proposed In-Vivo Toxicological Assessment

Following the in-vitro evaluation, in-vivo studies are necessary to understand the toxicological effects of **Desmethyl Carbodenafil** in a whole-organism context.

3.1. Acute Oral Toxicity

Rationale: To determine the short-term toxicity of a single oral dose and to classify the substance according to the Globally Harmonised System (GHS).

Experimental Protocol: Acute Toxic Class Method (OECD 423)

- Animal Model: Use female rats, as they are often slightly more sensitive.[13]
- Dosing: Administer **Desmethyl Carbodenafil** orally by gavage at one of the fixed dose levels (5, 50, 300, 2000 mg/kg).[13][14]
- Stepwise Procedure: The study is conducted in a stepwise manner, with the outcome of each step determining the next dose level.[15]
- Observations: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[16]
- Necropsy: Perform a gross necropsy on all animals at the end of the study.
- Classification: The results will allow for the classification of **Desmethyl Carbodenafil** based on its acute oral toxicity.

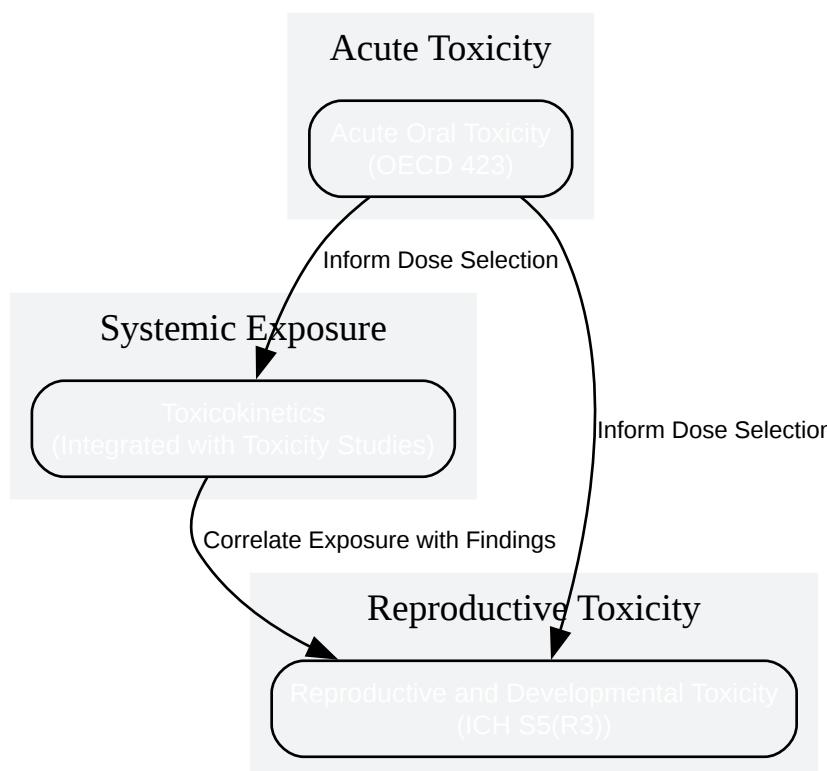
3.2. Toxicokinetics

Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) of **Desmethyl Carbodenafil** and to correlate systemic exposure with toxicological findings.[17][18][19]

Experimental Protocol: Single and Repeat-Dose Toxicokinetics in Rats

- Study Design: Integrate toxicokinetic sampling into the acute and any subsequent repeat-dose toxicity studies.[20]

- Dosing: Administer **Desmethyl Carbodenafil** at the same dose levels used in the main toxicity study.
- Sample Collection: Collect blood samples at multiple time points after dosing to characterize the plasma concentration-time profile.
- Bioanalysis: Analyze plasma samples using a validated LC-MS/MS method.
- Parameter Calculation: Calculate key toxicokinetic parameters, including Cmax, Tmax, AUC, and half-life.[20]


3.3. Reproductive and Developmental Toxicity

Rationale: To assess the potential adverse effects of **Desmethyl Carbodenafil** on fertility, embryonic development, and pre- and postnatal development.

Experimental Protocol: Combined Fertility and Embryo-Fetal Development Study (ICH S5(R3))

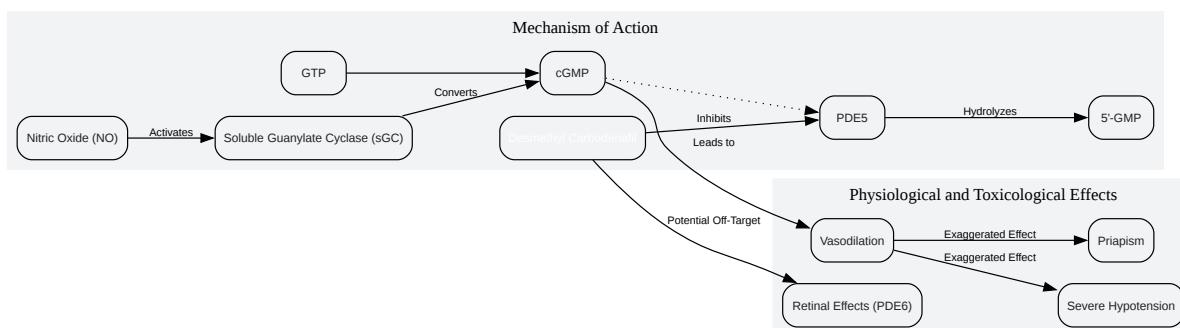
- Animal Model: Typically conducted in rats.
- Treatment: Dose male and female rats with **Desmethyl Carbodenafil** for a specified period before mating, during mating, and for females, throughout gestation.
- Endpoints:
 - Fertility: Evaluate mating performance, fertility indices, and sperm parameters in males.
 - Embryo-Fetal Development: Assess the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Examine fetuses for external, visceral, and skeletal malformations.
- Dose Selection: The high dose should induce some level of maternal toxicity.[21]

Diagram: In-Vivo Toxicology Workflow

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the in-vivo toxicological assessment of **Desmethyl Carbodenafil**.

Mechanistic Insights and Potential Toxicological Pathways


Desmethyl Carbodenafil, as a PDE5 inhibitor, is expected to exert its primary pharmacological effect by increasing intracellular levels of cyclic guanosine monophosphate (cGMP). While this is the basis for the therapeutic effects of approved PDE5 inhibitors, exaggerated or off-target effects can lead to toxicity.

Potential Adverse Outcomes:

- **Cardiovascular:** Excessive vasodilation can lead to severe hypotension, syncope, and, as seen in the fatal case, potentially lethal cardiovascular collapse.[2][3]

- Visual Disturbances: Inhibition of PDE6 in the retina, an off-target effect of some PDE5 inhibitors, can lead to changes in color vision and blurred vision.
- Priapism: A prolonged and painful erection is a known, albeit rare, adverse effect of PDE5 inhibitors.[22]
- Drug-Drug Interactions: Co-administration with nitrates can lead to a precipitous and life-threatening drop in blood pressure.

Diagram: Postulated Signaling Pathway and Toxicological Endpoints

[Click to download full resolution via product page](#)

Caption: Postulated mechanism of action and potential toxicological outcomes of **Desmethyl Carbodenafil**.

Conclusion and Future Directions

The widespread availability of unapproved and untested substances like **Desmethyl Carbodenafil** in consumer products represents a significant and ongoing public health threat. A

comprehensive toxicological evaluation, as outlined in this guide, is imperative to fully characterize the risks associated with this compound. The proposed framework, incorporating a battery of in-vitro and in-vivo assays, will provide the necessary data to inform regulatory action and protect public health. Further research should also focus on the identification and toxicological assessment of potential metabolites of **Desmethyl Carbodenafil**, as these may also contribute to its overall toxicity profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. academic.oup.com [academic.oup.com]
- 3. A Case Report of Fatal Desmethyl Carbodenafil Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 10. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Design of toxicokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Toxicokinetics an essential tool in drug discovery: A review article - IP Int J Compr Adv Pharmacol [ijcap.in]
- 20. Toxicokinetics • Frontage Laboratories [frontagelab.com]
- 21. Developmental and Reproductive toxicology- ICH S5(R2) [vivotecnia.com]
- 22. Adverse reactions of PDE5 inhibitors: An analysis of the World Health Organization pharmacovigilance database - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Toxicological Profile of Desmethyl Carbodenafil: A Proposed Investigative Framework]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1530887#toxicological-profile-of-desmethyl-carbodenafil>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

